molecular formula C9H20N2 B8593956 2-(2,2-dimethylpyrrolidin-1-yl)-N-methylethanamine

2-(2,2-dimethylpyrrolidin-1-yl)-N-methylethanamine

Cat. No. B8593956
M. Wt: 156.27 g/mol
InChI Key: WZMNKYWTWHWIEO-UHFFFAOYSA-N
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Patent
US09139609B2

Procedure details

By using 2,2-dimethylpyrrolidine (1.0 g) as a starting material, the title compound (1.25 g) was obtained in the same manners as those of Reference Example 1, (1) and Reference Example 19, (3).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:7])[CH2:6][CH2:5][CH2:4][NH:3]1.N[CH2:9][C@@H:10]1CC[CH2:12][N:11]1CC.C(=O)C>>[CH3:1][C:2]1([CH3:7])[CH2:6][CH2:5][CH2:4][N:3]1[CH2:9][CH2:10][NH:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC[C@H]1N(CCC1)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CC1(NCCC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(N(CCC1)CCNC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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